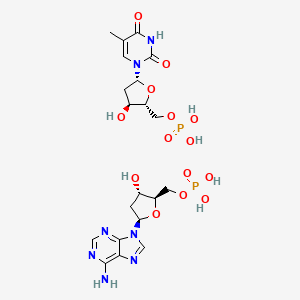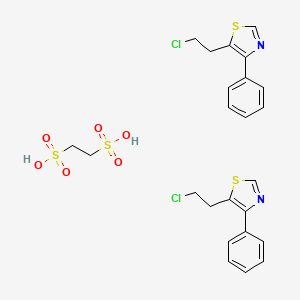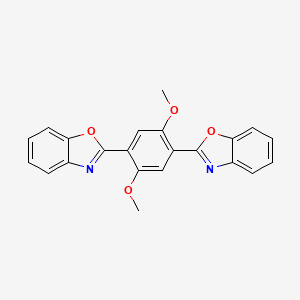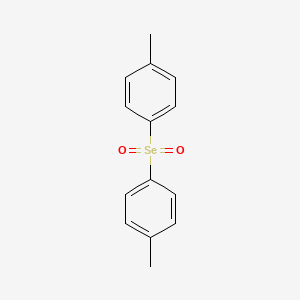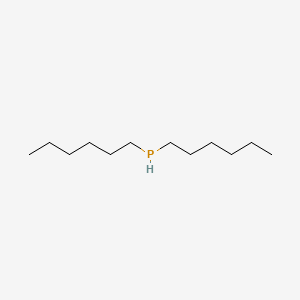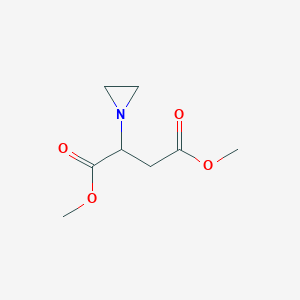
Dimethyl 2-(aziridin-1-yl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(aziridin-1-yl)butanedioate is a chemical compound known for its unique structure and reactivity. It contains an aziridine ring, which is a three-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(aziridin-1-yl)butanedioate typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method is the reaction of dimethyl maleate with aziridine under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aziridination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(aziridin-1-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring opens to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxaziridines, and other nitrogen-containing compounds .
Scientific Research Applications
Dimethyl 2-(aziridin-1-yl)butanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Mechanism of Action
The mechanism of action of dimethyl 2-(aziridin-1-yl)butanedioate involves the reactivity of the aziridine ring. The ring strain in the three-membered aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various amine derivatives, which can interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(aziridin-1-ylmethyl)butanedioate: Similar in structure but with a methyl group attached to the aziridine ring.
Aziridine: The simplest aziridine compound, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridines.
Uniqueness
Dimethyl 2-(aziridin-1-yl)butanedioate is unique due to its specific structure, which combines the reactivity of the aziridine ring with the ester functionality of the butanedioate moiety. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
32560-24-0 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
dimethyl 2-(aziridin-1-yl)butanedioate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-6(8(11)13-2)9-3-4-9/h6H,3-5H2,1-2H3 |
InChI Key |
ADPVKLHIGNFTOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


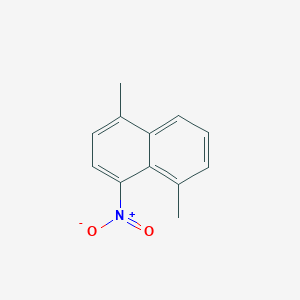
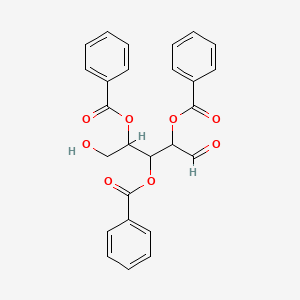
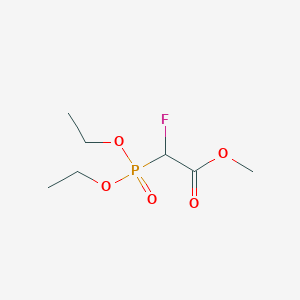
![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)
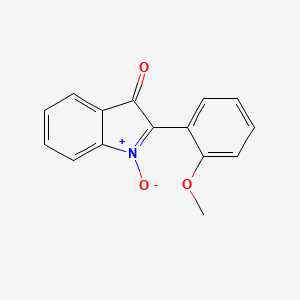
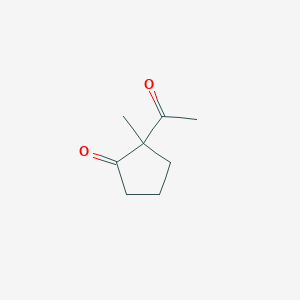
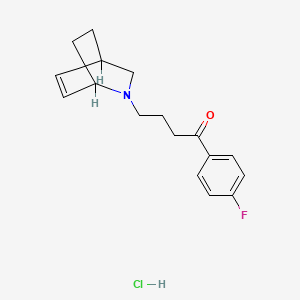
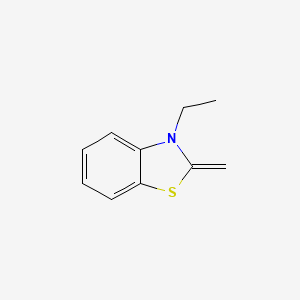
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
